molecular formula C18H16BrClN2O B11986434 2-(4-Bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Katalognummer: B11986434
Molekulargewicht: 391.7 g/mol
InChI-Schlüssel: ZCYRAOLSRQCVRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and dimethyl groups attached to a cyclopenta[a]naphthalene core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Vorbereitungsmethoden

The synthesis of 2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves multi-step organic reactions. One common method includes the use of aryl aldehydes, acetophenone, and ammonium acetate in the presence of a catalyst such as cobalt(II) chloride hexahydrate. This reaction is performed under solvent-free conditions, which not only enhances the yield but also reduces the environmental impact . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-(4-BR-PH)-8-CL-4,4-DIMETHYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications.

Eigenschaften

Molekularformel

C18H16BrClN2O

Molekulargewicht

391.7 g/mol

IUPAC-Name

2-(4-bromophenyl)-9-chloro-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H16BrClN2O/c1-18(2)22-16(14-9-13(20)7-8-17(14)23-18)10-15(21-22)11-3-5-12(19)6-4-11/h3-9,16H,10H2,1-2H3

InChI-Schlüssel

ZCYRAOLSRQCVRN-UHFFFAOYSA-N

Kanonische SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C=CC(=C4)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.